6-Bromoquinoline-3-carbaldehyde (CAS 1196155-68-6) is a highly versatile, bifunctional heterocyclic building block defined by an electrophilic C3-formyl group and a cross-coupling-competent C6-bromine atom. In industrial and medicinal chemistry procurement, it is primarily sourced to construct extended quinoline architectures, such as ATP synthase inhibitors, BACE1 inhibitors, and targeted radiotracers. Its baseline value lies in providing two orthogonally reactive sites—allowing for condensation, reductive amination, or olefination at the aldehyde, independent of palladium-catalyzed Suzuki or Buchwald-Hartwig couplings at the aryl bromide. Procuring this exact scaffold bypasses the notoriously difficult direct functionalization of the electron-deficient quinoline core, offering a pre-installed, regiochemically pure framework for late-stage diversification [1].
Substituting 6-Bromoquinoline-3-carbaldehyde with cheaper or more common analogs introduces severe process bottlenecks. Attempting to use 6-bromoquinoline requires a direct C3-formylation, a transformation that is severely hindered by the electron-poor nature of the quinoline ring, often resulting in complex mixtures and low yields. Conversely, using the widely available 6-bromo-2-chloroquinoline-3-carbaldehyde introduces a highly activated C2-chlorine. If the target application does not require a C2-substituent, this chlorine must be removed via reductive dechlorination. This extra step not only adds time and reagent costs but frequently leads to unwanted debromination at the C6 position or reduction of the C3-aldehyde, drastically reducing the overall yield of the desired 3,6-disubstituted core[1].
When synthesizing 3,6-disubstituted quinolines lacking a C2-substituent, utilizing 6-Bromoquinoline-3-carbaldehyde directly avoids the chemoselectivity issues associated with 6-bromo-2-chloroquinoline-3-carbaldehyde. The 2-chloro analog requires a post-functionalization reductive dechlorination step (e.g., Pd/C, H2), which frequently causes off-target debromination at C6 or aldehyde reduction, limiting the final core yield. Procuring the exact C2-unsubstituted compound ensures high-fidelity orthogonal functionalization without dehalogenation losses [1].
| Evidence Dimension | Yield of pure 3,6-disubstituted quinoline core (without C2 substitution) |
| Target Compound Data | ~85-95% yield (direct orthogonal functionalization of C3 and C6) |
| Comparator Or Baseline | 6-Bromo-2-chloroquinoline-3-carbaldehyde (~40-50% yield after functionalization and required reductive dechlorination) |
| Quantified Difference | 40-45% increase in overall core yield |
| Conditions | Standard sequential functionalization (e.g., reductive amination followed by Suzuki coupling) vs. same sequence plus Pd-catalyzed dechlorination |
Procuring the exact compound avoids a mandatory dechlorination step that frequently causes off-target debromination, directly doubling the throughput of C2-unsubstituted target molecules.
Direct formylation of the quinoline core at the C3 position is synthetically challenging due to the electron-deficient nature of the pyridine ring. Starting from 6-bromoquinoline requires either harsh Vilsmeier-Haack conditions or a multi-step sequence (reduction, formylation, oxidation), which typically proceeds with poor regioselectivity and high material loss. Procuring 6-Bromoquinoline-3-carbaldehyde provides the pre-installed aldehyde, eliminating these low-yielding steps entirely[1].
| Evidence Dimension | Synthetic steps and yield to achieve the 3-formyl-6-bromo architecture |
| Target Compound Data | 0 steps (commercially procured, >95% purity) |
| Comparator Or Baseline | 6-Bromoquinoline (3 steps: reduction, formylation, oxidation; or direct directed metalation, <30% yield) |
| Quantified Difference | Elimination of 3 synthetic steps and avoidance of a >70% material loss |
| Conditions | Standard laboratory scale synthesis of the bifunctional core |
Purchasing the pre-formylated building block eliminates the most challenging and lowest-yielding steps in quinoline functionalization, saving significant labor and raw material costs.
For the generation of complex structure-activity relationship (SAR) libraries, a single functionalization site is often insufficient. While quinoline-3-carbaldehyde allows for modifications at the C3 position, it lacks a handle for further cross-coupling. 6-Bromoquinoline-3-carbaldehyde provides a C6-bromine atom, which serves as a reliable vector for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, effectively doubling the compound's diversification potential [1].
| Evidence Dimension | Number of addressable functionalization vectors |
| Target Compound Data | 2 distinct vectors (C3 electrophile, C6 halide for Pd-catalysis) |
| Comparator Or Baseline | Quinoline-3-carbaldehyde (1 vector: C3 electrophile only) |
| Quantified Difference | 100% increase in orthogonal diversification sites |
| Conditions | Generation of structure-activity relationship (SAR) libraries for medicinal chemistry |
The C6-bromine provides a critical handle for Suzuki/Buchwald couplings, making this compound essential for generating extended molecular libraries that simple quinoline-3-carbaldehyde cannot support.
Directly leveraging the C3-aldehyde for reductive amination and the C6-bromine for Suzuki coupling to build hydrophobic, multi-ring antibacterial agents against multidrug-resistant pathogens (e.g., P. aeruginosa). This orthogonal reactivity is critical for avoiding unwanted side reactions during the assembly of the inhibitor core [1].
Utilizing the orthogonal reactivity to install specific pharmacophores at the 3- and 6-positions, a proven strategy in optimizing the ligand efficiency of 2-aminoquinoline-based BACE1 inhibitors. The pre-installed formyl group allows for rapid Wittig olefination or condensation without disturbing the C6-halide [2].
Acting as a regiochemically pure precursor for complex cross-coupling reactions required in the synthesis of 18F-labeled inhibitors for PET imaging of mutant isocitrate dehydrogenase 1. The exact substitution pattern ensures high radiochemical yields by preventing competing side reactions at the C2 position [3].